molecular formula C41H49ClN2O9 B580641 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride CAS No. 143482-60-4

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride

Cat. No.: B580641
CAS No.: 143482-60-4
M. Wt: 749.3 g/mol
InChI Key: UDKSNBMNKLDHNK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of LOE 908 hydrochloride involves multiple steps, starting with the preparation of the isoquinolineacetamide core. The synthetic route typically includes the following steps:

    Formation of Isoquinolineacetamide Core: The core structure is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide.

    Formation of the Final Compound: The final compound is obtained by coupling the isoquinolineacetamide core with 2-(2,3,4-trimethoxyphenyl)ethyl groups under specific reaction conditions.

Chemical Reactions Analysis

LOE 908 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions can occur at the methoxy groups, where they can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

LOE 908 hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

LOE 908 hydrochloride is unique due to its broad-spectrum cation channel blocking activity. Similar compounds include:

Compared to these compounds, LOE 908 hydrochloride has a broader range of cation channel inhibition, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKSNBMNKLDHNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H49ClN2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046305
Record name Pinokalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

749.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143482-60-4
Record name Pinokalant hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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